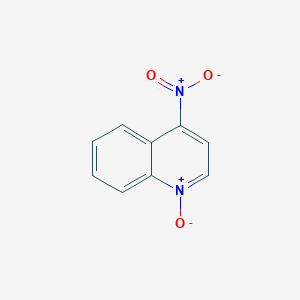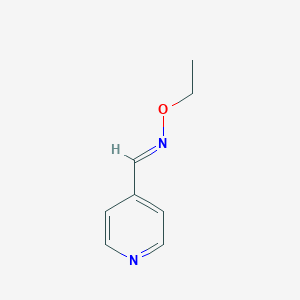
Allyl ether
Vue d'ensemble
Description
Allyl ether: is an organic compound characterized by the presence of an allyl group attached to an ether oxygen. Its chemical structure is represented as (H2C=CHCH2)2O. This compound is known for its versatility and reactivity, making it a valuable intermediate in various chemical processes.
Applications De Recherche Scientifique
Chemistry:
Protecting Groups: Allyl ether is used as a protecting group for alcohols due to its stability under both acidic and basic conditions.
Polymer Synthesis: It serves as a monomer in the synthesis of various polymers, including copolymers with sulfur for use in lithium-sulfur batteries.
Biology and Medicine:
Industry:
Mécanisme D'action
Target of Action
Allyl ether primarily targets alcohols . It is commonly used as a protecting group for alcohols . The allyl group in the ether provides relative stability towards both acidic and basic conditions, permitting orthogonal protection strategies .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their structure and function. The allyl group undergoes hydroxylation and subsequent periodate scission of the vicinal diol . This reaction sequence is repeated on the enol tautomer of the aldehyde intermediate, releasing the deprotected functional group .
Biochemical Pathways
This compound affects several biochemical pathways. The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers . Heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol .
Pharmacokinetics
It’s known that this compound can be deprotected under mild conditions . The reagent combination employed for this transformation is polymethylhydrosiloxane (PMHS), ZnCl2, and Pd(PPh3)4 .
Result of Action
The result of the action of this compound is the cleavage of the ether to generate alkyl alcohol and alkyl bromide products . This conversion exhibits improved regioselectivity and yield compared with BBr3 alone . The reaction produces 4,4-dimethyl-1-pentene as a coproduct and most likely involves an SN2’ process, in which the organolithium attacks the this compound .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the Claisen rearrangement of this compound occurs at a high temperature of 250°C . Moreover, the allyl group in the ether provides relative stability towards both acidic and basic conditions , suggesting that the action of this compound is robust against changes in pH.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Etherification of Alcohols: Allyl ether can be synthesized by the reaction of allyl alcohol with other alcohols in the presence of an acid catalyst.
Phase-Transfer Catalysis: Another method involves the use of phase-transfer catalysts to facilitate the reaction between allyl halides and alcohols.
Industrial Production Methods:
Batch Process: In industrial settings, this compound is often produced in batch reactors where allyl alcohol and the desired alcohol are mixed with an acid catalyst.
Continuous Process: For large-scale production, continuous processes involving fixed-bed reactors or continuous stirred-tank reactors are employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Allyl ether can undergo oxidation reactions to form epoxides or aldehydes.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Common Reagents and Conditions:
Substitution: The Claisen rearrangement requires heating to around 250°C.
Major Products:
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: β-aryl allyl ethers and o-allylphenols.
Comparaison Avec Des Composés Similaires
Propriétés
IUPAC Name |
3-prop-2-enoxyprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVJXMYDOSMEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O, Array | |
| Record name | DIALLYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71586-81-7 | |
| Record name | Poly(allyl ether) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71586-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8060321 | |
| Record name | 3-(2-Propenoxy)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diallyl ether appears as a liquid with an odor of radishes. Less dense than water. May be toxic by ingestion, skin absorption, and inhalation, and may irritate skin and eyes. Vapors heavier than air. Used to make other chemicals., COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | DIALLYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
94 °C | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
20 °F (NFPA, 2010), -6 °C | |
| Record name | DIALLYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 0.8 | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 3.4 | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, kPa at 20 °C: 5.79 | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
557-40-4 | |
| Record name | DIALLYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 3,3'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(2-Propenoxy)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI3WXY29NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-6 °C | |
| Record name | DIALLYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the general structure of an allyl ether?
A1: Allyl ethers are characterized by an allyloxy group (-CH2CH=CH2) directly attached to an oxygen atom (R-O-CH2CH=CH2), where R can be an alkyl or aryl group.
Q2: Can you provide examples of spectroscopic data used to characterize allyl ethers?
A2: Allyl ethers are commonly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. For instance, in 1H NMR, the allylic protons typically resonate in the range of 4-6 ppm. [] IR spectroscopy can be used to identify the characteristic C=C stretching vibration around 1640 cm-1. []
Q3: How does the molecular weight of an this compound influence its physical properties?
A3: Generally, increasing the molecular weight of allyl ethers, for example, by incorporating larger alkyl or aryl groups, leads to higher boiling points and potentially increased viscosity. []
Q4: How are allyl ethers utilized in polymer chemistry?
A4: Allyl ethers are used as crosslinking agents in various polymers like unsaturated polyesters, acrylic oligomers, and polycarbonate-based polymer electrolytes. This is due to their ability to participate in polymerization reactions through their reactive carbon-carbon double bond. [, , ]
Q5: Do this compound modifications affect the properties of polymers?
A5: Yes, incorporating allyl ethers as side groups can significantly alter polymer properties. For example, in polycarbonates, they act as both plasticizers, increasing flexibility, and crosslinkable units, enhancing mechanical stability. []
Q6: Are there any specific applications of fluorinated allyl ethers?
A6: Fluorinated allyl ethers have shown promise in modifying the surface properties of thiol-ene photocurable systems. Even at low concentrations, these compounds can induce hydrophobicity without significantly altering the bulk properties or curing conditions. []
Q7: Can allyl ethers participate in Claisen rearrangements?
A7: Yes, allyl ethers are known to undergo thermal Claisen rearrangements. Studies on the rearrangement of allyl ethers of acetylnaphthols revealed interesting regioselectivity depending on the substitution pattern and reaction conditions, highlighting the complexity of the naphthalene system. []
Q8: Are there other notable reactions involving allyl ethers?
A8: Allyl ethers can be cleaved using various catalysts. For instance, a cationic xanthene phosphole palladium allyl complex efficiently catalyzes the deallylation of allyl ethers to alcohols. [] Additionally, cobalt(II)(salen) complexes have been used to achieve Z-selective oxidative isomerization of allyl ethers to Z-enol ethers. []
Q9: How do different ruthenium catalysts influence the reactivity of allyl ethers?
A9: Ruthenium complexes exhibit versatile reactivity with allyl ethers. [RuCp(PP)]+ complexes catalyze dehydrative allylation of various nucleophiles like alcohols, thiols, and indole using allyl alcohol or dithis compound. [] On the other hand, [CpRu(IV)(π-C3H5)(2-quinolinecarboxylato)]PF6 efficiently catalyzes both the deallylation of allyl ethers and the dehydrative allylation of alcohols. []
Q10: How is computational chemistry used in the context of this compound research?
A10: Computational methods, like density functional theory (DFT) calculations, have been instrumental in elucidating reaction mechanisms. For example, DFT studies helped understand the role of acidic catalysis in promoting the cleavage of the C-O bond during the palladium-catalyzed deallylation of allyl ethers. []
Q11: How does the structure of an this compound affect its reactivity in palladium-catalyzed reactions?
A11: The presence of electron-withdrawing groups on the aryl ring of allyl aryl ethers can enhance the reactivity towards oxidative addition to palladium catalysts. Conversely, electron-donating groups can decrease the reaction rate.
Q12: Are there any studies on the structure-activity relationship (SAR) of allyl ethers?
A12: While not explicitly mentioned in the provided abstracts, SAR studies for specific applications of allyl ethers, like their use as monomers in photopolymerization, could explore how the structure of the this compound (e.g., size and electronic properties of the substituents) influences polymerization kinetics and the properties of the resulting polymers.
Q13: What factors can affect the stability of allyl ethers?
A13: The stability of allyl ethers can be influenced by factors such as exposure to air, light, heat, and acidic or basic conditions. For example, in the presence of oxygen, allyl ethers can undergo oxidation, leading to the formation of peroxides and other degradation products. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)


